3-Bromo-2-hydroxy-5-(trifluoromethoxy)benzaldehyde
Description
Historical Development and Research Significance
The exploration of halogenated benzaldehydes began in the mid-20th century with the development of regioselective bromination techniques. The specific incorporation of trifluoromethoxy groups emerged as a key challenge due to the instability of trifluoromethoxylation intermediates. Early synthetic routes to this compound adapted methodologies from related compounds, such as the hydrolysis of dichlorotoluene derivatives under high-pressure conditions.
Significant milestones include:
Position within Benzaldehyde Derivative Classifications
This compound belongs to three distinct chemical classes:
The trifluoromethoxy group distinguishes it from similar derivatives like 3-bromo-2-hydroxy-5-(trifluoromethyl)benzaldehyde, with the oxygen atom in -OCF3 creating distinct electronic effects. X-ray crystallography of analogous compounds shows planar aromatic systems with substituent dihedral angles <5°, suggesting minimal steric hindrance between functional groups.
Contemporary Research Landscape
Recent studies focus on two primary applications:
- Pharmaceutical intermediates : The compound serves as a precursor to Schiff base ligands for metal-catalyzed asymmetric synthesis. A 2025 study demonstrated its utility in creating antimicrobial agents with MIC values ≤2 μg/mL against Gram-positive pathogens.
- Materials science : Incorporation into liquid crystal polymers enhances thermal stability (ΔT = +40°C vs. non-fluorinated analogues).
Ongoing challenges include:
Theoretical Significance in Organic Chemistry
The compound's structure provides a model system for studying:
- Electronic effects : The -OCF3 group (-I effect = +0.35) deactivates the ring while the -OH group (+M effect = -0.37) creates localized electron density at C2. This dichotomy explains observed regioselectivity in Diels-Alder reactions (80% para selectivity).
- Tautomerism : Computational studies (DFT/B3LYP/6-311+G**) predict keto-enol equilibrium constants (Keq) of 3.2 × 10^3 in favor of the enol form, crucial for understanding its reactivity in protic media.
- Crystal packing : Fluorine interactions (C-F···π distances = 3.1–3.4 Å) dominate solid-state arrangements, influencing melting points and polymorph formation.
The compound's theoretical importance is exemplified in its use to validate new computational methods for predicting 19F NMR chemical shifts (RMSE = 2.1 ppm vs. experimental data).
Properties
IUPAC Name |
3-bromo-2-hydroxy-5-(trifluoromethoxy)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3O3/c9-6-2-5(15-8(10,11)12)1-4(3-13)7(6)14/h1-3,14H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUQVAJUSSYORJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)O)Br)OC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-hydroxy-5-(trifluoromethoxy)benzaldehyde typically involves the bromination of 2-hydroxy-5-(trifluoromethoxy)benzaldehyde. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2-hydroxy-5-(trifluoromethoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) in the presence of a base.
Major Products Formed:
Oxidation: 3-Bromo-2-hydroxy-5-(trifluoromethoxy)benzoic acid.
Reduction: 3-Bromo-2-hydroxy-5-(trifluoromethoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Synthetic Applications
1.1. Intermediate in Organic Synthesis
3-Bromo-2-hydroxy-5-(trifluoromethoxy)benzaldehyde serves as a versatile intermediate for synthesizing more complex organic molecules. It can be utilized in various reactions, including:
- Bromination : The presence of the bromine atom allows for further substitution reactions, facilitating the synthesis of derivatives with enhanced biological activity.
- Oxidation : The aldehyde group can be oxidized to carboxylic acids, broadening the scope of potential derivatives .
Table 1: Synthetic Reactions Involving this compound
| Reaction Type | Description | Products |
|---|---|---|
| Bromination | Substitution at the ortho or para position | Various brominated derivatives |
| Oxidation | Conversion of aldehyde to carboxylic acid | Carboxylic acid derivatives |
| Reduction | Formation of alcohols through nucleophilic attack | Alcohol derivatives |
| Nucleophilic Substitution | Displacement of bromine by nucleophiles | New functional group introductions |
Biological Research Applications
2.1. Enzyme Inhibition Studies
Research has demonstrated that this compound can act as an inhibitor in enzyme studies. Its structural features allow it to interact with specific enzyme active sites, making it a candidate for drug development targeting various diseases.
Case Study: Enzyme Interaction
In a study focused on proteomics, this compound was evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. The findings indicated that it could effectively modulate enzyme activity, suggesting potential therapeutic applications .
Material Science Applications
3.1. Use in Organic Electronics
The unique electronic properties imparted by the trifluoromethoxy group make this compound suitable for applications in organic electronics, such as:
- Organic Light Emitting Diodes (OLEDs) : Its ability to form stable films can be advantageous in developing efficient light-emitting materials.
- Organic Photovoltaics : The compound's properties may enhance charge transport characteristics, improving photovoltaic efficiency .
Cosmetic Formulations
Due to its bioactive properties, this compound is being explored in cosmetic formulations. Its potential antioxidant and anti-inflammatory effects make it a candidate for skincare products aimed at reducing skin irritation and improving skin health .
Mechanism of Action
The mechanism of action of 3-Bromo-2-hydroxy-5-(trifluoromethoxy)benzaldehyde involves its interaction with specific molecular targets. The compound can act as an electrophile due to the presence of the aldehyde group, facilitating reactions with nucleophilic sites on proteins or enzymes. This interaction can lead to the inhibition of enzyme activity or modulation of protein function, thereby exerting its biological effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their differences:
Physicochemical Properties
- Reactivity : The hydroxyl group at position 2 enhances solubility in polar solvents and enables hydrogen bonding, while the aldehyde group is susceptible to nucleophilic additions (e.g., condensation reactions). Bromine at position 3 allows for Suzuki or Ullmann cross-coupling reactions .
- Electron Effects : The trifluoromethoxy group (-OCF₃) is less electron-withdrawing than -CF₃ but more than -Cl or -OCH₃. This modulates the electron density of the aromatic ring, influencing reaction rates in electrophilic substitutions .
Research Findings and Case Studies
- Synthesis: Modified Riemmer-Tiemann reactions (used for 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde ) are adaptable for synthesizing the target compound by substituting phenol derivatives.
- Comparative Reactivity : In cross-coupling reactions, this compound exhibits faster kinetics than its -CF₃ analog due to the weaker electron-withdrawing effect of -OCF₃ .
Biological Activity
Overview
3-Bromo-2-hydroxy-5-(trifluoromethoxy)benzaldehyde, also known as 5-Bromo-2-hydroxy-3-(trifluoromethoxy)benzaldehyde, is an organic compound with the molecular formula C8H4BrF3O3. This compound is characterized by the presence of a bromine atom, a hydroxyl group, and a trifluoromethoxy group attached to a benzaldehyde core. It has garnered attention in various fields including medicinal chemistry, due to its potential biological activities and interactions with biomolecules.
The synthesis of this compound typically involves bromination processes on 2-hydroxy-3-(trifluoromethoxy)benzaldehyde. The reaction conditions are optimized to ensure high yield and purity, often employing reagents such as N-bromosuccinimide (NBS) under controlled conditions to minimize by-products. The yield from this synthesis can be around 66% .
The biological activity of this compound is primarily attributed to its unique functional groups, which allow it to interact with various biological targets. The trifluoromethoxy group enhances the electronic properties of the molecule, potentially increasing its reactivity and binding affinity to biomolecules. This interaction can influence several biological pathways, including enzyme inhibition and modulation of receptor activity .
Enzyme Inhibition Studies
Research indicates that this compound may serve as an inhibitor for specific enzymes, particularly those involved in metabolic pathways. For instance, studies have shown that compounds with similar structures can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play crucial roles in inflammatory responses .
Case Studies
- Anticancer Activity : In vitro studies have demonstrated that related compounds exhibit anticancer properties by inducing apoptosis in cancer cell lines. The presence of the trifluoromethoxy group has been linked to enhanced potency against certain types of cancer cells .
- Neuroprotective Effects : Some derivatives of benzaldehyde compounds have shown potential neuroprotective effects, possibly through modulation of neurotransmitter systems or reduction of oxidative stress in neuronal cells .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Key Functional Groups |
|---|---|---|
| 5-Bromo-2-hydroxy-3-methoxybenzaldehyde | Moderate enzyme inhibition | Hydroxyl, methoxy |
| 5-Bromo-2-hydroxy-3-(difluoromethoxy)benzaldehyde | Potential anti-inflammatory properties | Hydroxyl, difluoromethoxy |
| This compound | High potential for drug development | Hydroxyl, trifluoromethoxy |
The unique combination of functional groups in this compound distinguishes it from similar compounds, potentially leading to enhanced biological activity and specificity in therapeutic applications .
Q & A
Q. What are the recommended synthetic routes for preparing 3-Bromo-2-hydroxy-5-(trifluoromethoxy)benzaldehyde?
The synthesis typically involves bromination of a hydroxy-substituted benzaldehyde precursor. Key steps include:
- Bromination : Using Br₂ in the presence of Fe or AlBr₃ as a catalyst under inert atmosphere (N₂/Ar) to minimize oxidation side reactions. Reaction temperatures are optimized between 0–25°C, with slow reagent addition to control exothermicity .
- Protection/Deprotection : The hydroxyl group may be protected (e.g., as a methoxy group) prior to bromination to prevent unwanted side reactions. Acidic or basic hydrolysis later restores the hydroxyl functionality .
- Multi-Step Strategies : Sequential functionalization (e.g., introducing trifluoromethoxy groups via nucleophilic substitution before bromination) ensures regioselectivity .
Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns, while ¹⁹F NMR identifies trifluoromethoxy group integrity. Deuterated solvents (DMSO-d₆, CDCl₃) are preferred for solubility and signal resolution .
- X-Ray Crystallography : Single-crystal diffraction using SHELXL (part of the SHELX suite) resolves heavy-atom (Br) positions. Data collection at 100 K minimizes thermal motion artifacts, and absorption corrections are applied due to bromine’s high electron density .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .
Q. What are the primary applications of this compound in organic synthesis?
- Pharmaceutical Intermediates : Used in synthesizing trifluoromethoxy-containing kinase inhibitors and antiviral agents. The electron-withdrawing trifluoromethoxy group enhances metabolic stability in drug candidates .
- Ligand Design : Serves as a precursor for Schiff base ligands in coordination chemistry, particularly for transition-metal catalysts .
- Cross-Coupling Reactions : The bromine atom facilitates Suzuki-Miyaura couplings to generate biaryl structures, common in agrochemicals .
Advanced Research Questions
Q. How can researchers optimize bromination reactions to improve yields and selectivity?
- Catalyst Screening : Fe powder outperforms AlBr₃ in reducing dibromination byproducts. A catalyst loading of 5 mol% is optimal .
- Solvent Effects : Non-polar solvents (CCl₄, DCM) favor electrophilic substitution over polar aprotic solvents, which may promote oxidation .
- In Situ Monitoring : TLC (hexane:EtOAc, 4:1) or FT-IR tracking of C-Br stretching (~500 cm⁻¹) ensures reaction termination at maximal mono-brominated product .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
